4-Methoxy-1-methoxycarbonyl-beta-carboline

Vue d'ensemble

Description

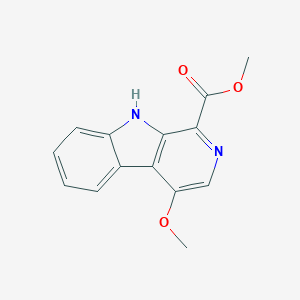

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted indoles, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

4-Methoxy-1-methoxycarbonyl-beta-carboline has garnered attention for its multifaceted applications across various scientific fields:

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent due to its diverse biological activities:

- Anticancer Properties : Research has indicated that beta-carboline derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have reported an IC50 value of 2.25 μM against MCF-7 breast cancer cells, highlighting its potential in cancer therapy .

- Antimicrobial Activity : The compound has shown efficacy against several pathogens, suggesting its use as an antimicrobial agent. Its activity against Trypanosoma cruzi, the causative agent of Chagas disease, was noted with an IC50 of 14.9 μM .

Neuropharmacology

Beta-carbolines are known to interact with neurotransmitter systems, which opens avenues for their use in treating neurological disorders. The compound's interaction with GABA receptors may provide anxiolytic or sedative effects .

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in the development of complex organic molecules and natural product analogs, facilitating advancements in drug discovery and materials science .

Biochemical Research

The compound is involved in various biochemical pathways and is studied for its role in apoptosis, autophagy, and cellular signaling mechanisms. Its influence on pathways such as NF-κB and PI3K/Akt/mTOR makes it a candidate for further exploration in cancer and inflammatory diseases .

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic potential of beta-carboline derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 2.25 |

| Related beta-carbolines | Trypanosoma cruzi | 14.9 |

These findings indicate that modifications to the beta-carboline structure can significantly enhance biological activity.

Fluorescent Properties

Research into the photophysical properties of beta-carbolines has shown that structural modifications can lead to significant changes in fluorescence characteristics. This property could be leveraged for developing fluorescent markers useful in biological studies .

Synthesis Advances

Recent advances in synthetic methodologies have improved the efficiency of producing beta-carbolines, including this compound. Techniques such as microwave-assisted synthesis and metal-free protocols have been employed to streamline production processes while maintaining high yields .

Mécanisme D'action

The mechanism of action of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to reduce inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Harman: 1-Methyl-9H-pyrido[3,4-b]indole, found in various plants and known for its biological activities.

Uniqueness

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Activité Biologique

4-Methoxy-1-methoxycarbonyl-beta-carboline is a beta-carboline alkaloid with notable biological activity, primarily derived from various plant species, including Picrasma quassioides. This compound has garnered attention in pharmacological research due to its diverse biological properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H12N2O3

- Molecular Weight : 256.26 g/mol

- Structure : Characterized by a heterocyclic beta-carboline skeleton with methoxy and carbonyl functional groups.

The unique methoxycarbonyl substitution in this compound enhances its biological reactivity compared to other beta-carbolines, making it an interesting candidate for further investigation in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The precise mechanism of action for this compound remains largely unexplored. However, related beta-carbolines have been shown to interact with several protein receptors and enzymes critical for cellular signaling pathways. This interaction may contribute to their anticancer and neuroprotective effects .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have reported that beta-carboline derivatives can exhibit potent cytotoxic effects on cancer cell lines. For example, a study highlighted the effectiveness of a beta-carboline hybrid compound with an IC50 of 2.25 μM against MCF-7 cells, indicating strong potential for therapeutic applications .

- Trypanocidal Activity : Another study evaluated the biological activity of related beta-carbolines against Trypanosoma cruzi, showing promising results with an IC50 of 14.9 μM against the epimastigote form, suggesting potential for treating Chagas disease .

- Fluorescent Properties : Research into the photophysical properties of beta-carbolines has revealed that modifications can lead to significant changes in fluorescence characteristics, which may be useful in developing fluorescent markers for biological studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Harmaline | Beta-carboline structure | Known for psychoactive properties |

| Tetrahydro-beta-carboline | Related beta-carboline | Exhibits anxiolytic effects |

| 5-Methoxytryptamine | Indole structure | Functions as a neurotransmitter |

| This compound | Unique methoxycarbonyl substitution | Influences biological activity and reactivity |

Propriétés

IUPAC Name |

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUGSXDGKSRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976283 | |

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60807-25-2 | |

| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060807252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.